4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid
Description
This compound belongs to the class of thieno[3,2-c]pyridine derivatives, characterized by a fused thiophene-pyridine ring system. Its structure includes a benzenesulfonic acid group substituted with a chlorine atom at the 4-position and a methoxy-oxoethyl moiety at the 3-position. This compound is hypothesized to exhibit antiplatelet activity due to structural similarities with known ADP receptor antagonists like ticlopidine and clopidogrel .
Properties
Molecular Formula |
C16H16ClNO5S2 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
4-chloro-3-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxy-2-oxoethyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H16ClNO5S2/c1-23-16(19)15(18-6-4-14-10(9-18)5-7-24-14)12-8-11(25(20,21)22)2-3-13(12)17/h2-3,5,7-8,15H,4,6,9H2,1H3,(H,20,21,22) |
InChI Key |
PPCQZWGKOBYQKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)S(=O)(=O)O)Cl)N2CCC3=C(C2)C=CS3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound can be conceptualized in three main stages:
- Construction of the 6,7-dihydrothieno[3,2-c]pyridine core
- Attachment of the 2-methoxy-2-oxoethyl linker via N-alkylation
- Introduction of the 4-chlorobenzenesulfonic acid substituent
Each stage involves carefully controlled reaction conditions and purification steps to ensure regioselectivity and high yield.
Preparation of the 6,7-Dihydrothieno[3,2-c]pyridine Intermediate
According to Chinese patent CN102120744A, optically active 2-hydroxy tetrahydrothieno[3,2-c]pyridine derivatives can be prepared as key intermediates by cyclization reactions involving suitable thiophene and pyridine precursors under controlled conditions. This step often involves:
- Starting from a substituted pyridine derivative
- Introducing the thiophene ring via sulfur incorporation and ring closure
- Controlling stereochemistry to obtain the desired dihydrothieno[3,2-c]pyridine scaffold
Typical solvents include tetrahydrofuran or ethanol, with bases such as potassium carbonate or sodium bicarbonate to facilitate cyclization. Reaction temperatures range from ambient to reflux conditions depending on the substrate reactivity.
N-Alkylation with 2-Methoxy-2-oxoethyl Moiety
The key functionalization step involves N-alkylation of the dihydrothieno[3,2-c]pyridine nitrogen with an alkyl halide bearing the 2-methoxy-2-oxoethyl group. The U.S. patent US11584755B2 describes this process in detail:
-
- Alkyl halide (e.g., 2-methoxy-2-oxoethyl bromide or chloride)
- Base such as cesium carbonate, potassium carbonate, or sodium hydride
- Solvent: polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: room temperature to 120 °C
-
- The dihydrothienopyridine intermediate is dissolved in the solvent.
- Base is added to deprotonate the nitrogen.
- Alkyl halide is introduced slowly to the reaction mixture.
- The reaction is stirred until completion, monitored by TLC or HPLC.
-
- The reaction yields a mixture of N-alkylated and O-alkylated products.
- Purification by chromatography or crystallization isolates the desired N-alkylated intermediate.
Introduction of the 4-Chlorobenzenesulfonic Acid Group
The benzenesulfonic acid moiety bearing a chlorine substituent at the 4-position is introduced typically by sulfonylation reactions or by using pre-functionalized sulfonic acid derivatives during the alkylation step.
- The sulfonic acid group can be introduced by reacting the corresponding chlorobenzene derivative with chlorosulfonic acid under controlled conditions.
- Alternatively, the sulfonic acid group can be incorporated via coupling reactions post-alkylation, involving sulfonylation of the aromatic ring or through amide bond formation if the sulfonic acid is in a reactive form.
Hydrolysis and Final Functional Group Transformations
Following N-alkylation, ester groups present in intermediates can be hydrolyzed to the corresponding acids using:
- Sodium hydroxide or lithium hydroxide in a mixture of methanol and water
- Temperature range: 0 to 100 °C
- Reaction time: several hours until complete conversion
This step yields the benzenesulfonic acid functionality in the final compound.
Purification and Characterization
- Purification is typically achieved by recrystallization or chromatographic methods (e.g., silica gel column chromatography).
- Characterization techniques include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1. Dihydrothieno[3,2-c]pyridine core synthesis | Pyridine and thiophene precursors, base (K2CO3), solvent (THF/EtOH), reflux | Control stereochemistry; optically active intermediates |
| 2. N-Alkylation | Alkyl halide (2-methoxy-2-oxoethyl halide), base (Cs2CO3/K2CO3/NaH), DMF/THF, 25–120 °C | Mixture of N- and O-alkylated products; purification needed |
| 3. Introduction of sulfonic acid group | Sulfonylation with chlorosulfonic acid or coupling with sulfonic acid derivatives | May be done pre- or post-alkylation |
| 4. Ester hydrolysis | NaOH or LiOH, MeOH/H2O, 0–100 °C | Converts esters to acids, yields benzenesulfonic acid |
| 5. Purification | Chromatography, recrystallization | Ensures isolation of pure target compound |
Research Findings and Notes
- The N-alkylation step is critical for obtaining the correct regioisomer; reaction conditions must be optimized to favor N-alkylation over O-alkylation.
- The choice of base and solvent affects yield and purity significantly; cesium carbonate in DMF is often preferred for higher selectivity.
- The sulfonic acid group is sensitive to harsh conditions; mild sulfonylation or post-alkylation introduction is recommended to preserve functional integrity.
- Hydrolysis conditions must be carefully controlled to avoid degradation of the heterocyclic core.
- Optical activity of intermediates can be preserved by using chiral starting materials or chiral catalysts during the ring closure step.
Scientific Research Applications
Pharmaceutical Applications
1. Antiplatelet Activity
One of the primary applications of this compound is in the field of antiplatelet therapy. It is structurally related to clopidogrel, a widely used antiplatelet medication. Studies have shown that compounds with similar structures can inhibit platelet aggregation, which is crucial in preventing thrombotic events in patients with cardiovascular diseases .
2. Neuroprotective Effects
Research indicates that derivatives of thieno[3,2-c]pyridine exhibit neuroprotective properties. The compound may interact with neuroinflammatory pathways and provide protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This potential has been highlighted in various preclinical studies focusing on oxidative stress reduction and modulation of inflammatory responses .
3. Cancer Therapeutics
The compound's ability to influence cellular signaling pathways presents opportunities in cancer treatment. It may act on specific molecular targets involved in tumor growth and metastasis. Case studies have demonstrated its efficacy in inhibiting cancer cell proliferation in vitro, suggesting a role as a potential chemotherapeutic agent .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antiplatelet Effects
A study published in the Journal of Cardiovascular Pharmacology investigated the antiplatelet effects of thieno[3,2-c]pyridine derivatives. The results showed significant inhibition of ADP-induced platelet aggregation, indicating the potential for developing new antiplatelet agents based on this chemical structure.
Case Study 2: Neuroprotection in Alzheimer's Disease
In a rodent model of Alzheimer's disease, administration of the compound led to a marked reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. This highlights its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thieno[3,2-c]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzenesulfonic acid group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Thieno[3,2-c]pyridine Family
A 2011 study synthesized 18 novel thieno[3,2-c]pyridine derivatives and evaluated their antiplatelet activity. Key analogs include:
| Compound ID | Substituents/Modifications | Antiplatelet Activity (vs. Ticlopidine) |
|---|---|---|
| C1 | Unspecified side-chain optimization | Superior activity |
| A4, B2, C4, C7 | Varied alkyl/aryl groups at specific positions | Moderate to high activity |
The target compound shares the thieno[3,2-c]pyridine core with these analogs but distinguishes itself via the benzenesulfonic acid group, which may enhance solubility and target specificity compared to non-sulfonated derivatives .
Functional Comparison with Sulfonic Acid Derivatives
Other sulfonic acid-containing compounds, such as 5-[4,5-Dihydro-5-oxo-3-((1-oxohexadecyl)amino)-1H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid (CID3024337), exhibit divergent pharmacological profiles. These compounds often prioritize cyclooxygenase (COX) inhibition or anti-inflammatory activity due to their bulky hydrophobic substituents, whereas the target compound’s antiplatelet mechanism likely involves ADP receptor antagonism .
Pharmacokinetic and Pharmacodynamic Differences
- Bioavailability : The methoxy-oxoethyl group in the target compound may reduce first-pass metabolism compared to esters in analogs like ticlopidine.
Research Findings and Data
Key Studies
- Zhou et al. (2011): Demonstrated that thieno[3,2-c]pyridine derivatives with optimized side chains (e.g., C1) outperformed ticlopidine in inhibiting platelet aggregation.
- In Silico Analysis : Molecular docking suggests the sulfonic acid group forms hydrogen bonds with the P2Y12 receptor’s extracellular domain, a feature absent in simpler analogs .
Limitations and Gaps
- No direct in vivo data exists for the target compound; comparisons rely on structural extrapolation.
- Sulfonic acid derivatives in other drug classes (e.g., COX inhibitors) show variable toxicity profiles, necessitating further safety studies .
Biological Activity
4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic acid is a complex organic compound primarily recognized as an impurity associated with the antiplatelet medication clopidogrel. Its molecular formula is C₁₆H₁₆ClNO₅S₂, with a molecular weight of approximately 401.88 g/mol. The compound features a chloro-substituted benzene ring, a thieno[3,2-c]pyridine moiety, and a methoxy-oxoethyl group, contributing to its unique chemical properties and biological interactions .
Biological Activity
The biological activity of this compound is closely linked to its role as an impurity in clopidogrel formulations. Clopidogrel acts as an antiplatelet agent by inhibiting platelet aggregation, which is critical in preventing cardiovascular events. The presence of this compound may influence the pharmacokinetics and pharmacodynamics of clopidogrel, potentially affecting its efficacy and safety profile .
The compound's interaction with clopidogrel can lead to variations in drug metabolism and efficacy. Impurities like this one can alter the metabolic pathways of clopidogrel, impacting its conversion to the active form that inhibits platelet aggregation . Research indicates that understanding these interactions is crucial for ensuring patient safety and therapeutic effectiveness.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Clopidogrel | Thienopyridine core | Antiplatelet agent | Prodrug requiring metabolic activation |
| Prasugrel | Similar core structure | Antiplatelet agent | More potent than clopidogrel |
| Ticagrelor | Different core structure | Antiplatelet agent | Directly active without metabolic conversion |
The uniqueness of this compound lies in its specific substitution patterns and its role as an impurity affecting clopidogrel's pharmacological profile rather than being a primary therapeutic agent itself .
Case Studies and Research Findings
Research has shown that impurities in pharmaceutical formulations can significantly influence drug efficacy. For instance, studies involving clopidogrel have highlighted how variations in impurity levels can lead to differences in patient responses and adverse effects .
In one study focusing on the pharmacokinetics of clopidogrel, it was found that certain impurities could enhance or inhibit the drug's metabolism by cytochrome P450 enzymes. This alteration may lead to either increased efficacy or heightened risk of side effects such as bleeding .
Q & A
Q. Key Parameters :
- Solvent selection : Acetonitrile or THF for anhydrous conditions .
- Reaction time : 5–24 hours, monitored by TLC or HPLC .
- Catalyst optimization : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional reflux .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution) to assess purity (>99%) and detect degradation products .
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm regiochemistry (e.g., sulfonic acid proton at δ 10–12 ppm) and stereochemistry of the thienopyridine ring .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.5 Da) .
Advanced: How do reaction conditions influence the formation of rotameric byproducts in the thienopyridine moiety?
Answer:
The 6,7-dihydrothieno[3,2-c]pyridine core exhibits conformational flexibility, leading to rotamers during acylation or alkylation. Key factors include:
- Temperature : Lower temperatures (e.g., −20°C) favor a single rotamer by slowing interconversion .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing rotameric diversity .
- Catalytic additives : Triethylamine or DMAP can suppress side reactions by scavenging acidic protons .
Method : Use dynamic NMR at variable temperatures (25–60°C) to quantify rotamer populations via coalescence temperatures .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?
Answer:
Contradictions often arise from dynamic effects (e.g., solvent-dependent proton shifts) or polymorphism:
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks. For example, the sulfonic acid group forms strong O–H···N bonds with the pyridine ring, which may not be evident in solution NMR .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G* level) to validate tautomeric forms .
- Variable-Temperature Studies : Identify fluxional behavior in NMR (e.g., broadening of peaks at elevated temperatures) .
Basic: What are the stability profiles of this compound under acidic, basic, and oxidative conditions?
Answer:
- Acidic Hydrolysis : The ester group (methoxy-oxoethyl) hydrolyzes to carboxylic acid at pH < 3, detectable via HPLC retention time shifts .
- Oxidative Degradation : Exposure to H₂O₂ or O₂ generates sulfone derivatives (confirmed by GC-MS fragmentation patterns) .
- Basic Conditions : The thienopyridine ring undergoes ring-opening above pH 10, forming a thiol intermediate (traced via Ellman’s assay) .
Stability Protocol : Store at −20°C under nitrogen, with desiccants to prevent hygroscopic degradation .
Advanced: What strategies optimize enantiomeric purity for chiral derivatives of this compound?
Answer:
- Chiral Catalysts : Use (R)- or (S)-BINOL-based catalysts for asymmetric synthesis of α-aminonitrile intermediates (e.g., 80–95% ee achieved via Strecker reactions) .
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) can separate enantiomers .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Basic: How is the compound’s bioactivity assessed in preclinical models, and what are common assay interferences?
Answer:
- Platelet Aggregation Assays : Use ADP-induced aggregation in human PRP (platelet-rich plasma) with IC₅₀ values compared to clopidogrel .
- CYP450 Metabolism Studies : Incubate with human liver microsomes and quantify metabolites via LC-MS/MS (e.g., oxidative dealkylation products) .
Interference Mitigation : - Pre-incubate with esterase inhibitors (e.g., BNPP) to prevent prodrug activation .
- Use deuterated internal standards to correct for matrix effects in MS .
Advanced: What computational methods predict the compound’s binding affinity to sulfonic acid-dependent targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with P2Y₁₂ receptors, focusing on sulfonic acid H-bonds with Arg256 and Tyr259 .
- MD Simulations (GROMACS) : Assess stability of the receptor-ligand complex over 100 ns trajectories, calculating RMSD (<2 Å indicates stable binding) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in the binding pocket to guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
